5-Chloromethyl-2-oxazolidinone

Catalog No.
S1484582
CAS No.
22625-57-6
M.F
C4H6ClNO2
M. Wt
135.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloromethyl-2-oxazolidinone

CAS Number

22625-57-6

Product Name

5-Chloromethyl-2-oxazolidinone

IUPAC Name

5-(chloromethyl)-1,3-oxazolidin-2-one

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

InChI

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)

InChI Key

FNOZCEQRXKPZEZ-UHFFFAOYSA-N

SMILES

C1C(OC(=O)N1)CCl

Synonyms

5-(Chloromethyl)-1,3-oxazolidin-2-one; NSC 111158;

Canonical SMILES

C1C(OC(=O)N1)CCl

The exact mass of the compound 5-Chloromethyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111158. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloromethyl-2-oxazolidinone (CAS 22625-57-6) is an electrophilic heterocyclic building block widely utilized in pharmaceutical manufacturing and advanced organic synthesis. It is most prominently recognized as a central intermediate in the production of oxazolidinone-class antibacterial agents, such as Linezolid, and anticoagulant medications, such as Rivaroxaban[1]. By featuring a pre-installed chloromethyl leaving group on a stable oxazolidinone core, this compound provides a direct pathway for downstream nucleophilic substitution, making it a highly efficient procurement choice for API scale-up compared to unhalogenated precursors .

Substituting 5-chloromethyl-2-oxazolidinone with its unhalogenated precursor, 5-hydroxymethyl-2-oxazolidinone, forces manufacturers to introduce an additional activation step—such as tosylation or chlorination with hazardous reagents like sulfonyl chloride—adding process time and generating acidic waste[1]. Conversely, attempting to synthesize the oxazolidinone core in-house directly from raw epichlorohydrin requires handling toxic cyanate salts and navigating ring-closure reactions that natively suffer from poor yields (often <20%) unless specialized, proprietary biocatalysts are employed [2]. Procuring the pre-formed chloromethyl oxazolidinone ensures immediate readiness for downstream azidation or amination while bypassing these upstream synthetic bottlenecks and yield penalties.

Elimination of Halogenation and Activation Steps

When utilizing 5-hydroxymethyl-2-oxazolidinone as a starting material, chemists must first activate the hydroxyl group to enable subsequent nucleophilic attack. Procuring 5-chloromethyl-2-oxazolidinone bypasses this step entirely. Standard synthetic protocols show that direct chlorination of the hydroxymethyl analog requires refluxing with sulfonyl chloride in chloroform, which yields approximately 81% of the chloromethyl product but generates stoichiometric corrosive waste [1]. Using the pre-chlorinated compound avoids this 19% yield loss and eliminates the need to handle hazardous chlorinating agents at scale.

Evidence DimensionSynthetic steps to activated electrophile
Target Compound Data0 additional steps (pre-activated leaving group)
Comparator Or Baseline5-Hydroxymethyl-2-oxazolidinone (requires 1 activation step, ~81% yield)
Quantified DifferenceEliminates 1 reaction step and prevents ~19% intermediate yield loss.
ConditionsRefluxing in chloroform with sulfonyl chloride for 3 hours.

Bypassing the hydroxyl activation step reduces reagent costs, eliminates corrosive waste streams, and shortens the overall manufacturing timeline for oxazolidinone APIs.

Avoidance of Low-Yield Epichlorohydrin Ring Closure

Buyers often consider synthesizing the oxazolidinone core in-house starting from epichlorohydrin and sodium cyanate. However, conventional non-enzymatic ring closure in water at 50°C yields only about 15.6% of 5-chloromethyl-2-oxazolidinone due to competing side reactions and hydrolysis [1]. While proprietary dehalogenase catalysis can push this yield to 90%, procuring the pure 5-chloromethyl-2-oxazolidinone directly allows manufacturers to bypass the need for specialized enzyme licensing or suffering an 84.4% material loss in conventional setups.

Evidence DimensionCore formation yield from raw materials
Target Compound Data100% available upon procurement
Comparator Or BaselineIn-house synthesis from epichlorohydrin (15.6% yield via conventional cyanate ring closure)
Quantified DifferenceBypasses an 84.4% yield penalty associated with non-catalytic in-house synthesis.
ConditionsAqueous reaction of epichlorohydrin and sodium cyanate at 50°C, pH 8.

Purchasing the pre-formed heterocycle eliminates the need to handle toxic cyanates and avoids the severe yield penalties of unoptimized ring-closure chemistry.

High-Yield Azidation for Antibacterial Precursors

The primary industrial utility of 5-chloromethyl-2-oxazolidinone is its conversion to 5-azidomethyl-2-oxazolidinone, the direct precursor to Linezolid. The chloromethyl group provides a reliable leaving-group ability compared to overly sensitive bromo-analogs. Reaction of 5-chloromethyl-2-oxazolidinone with sodium azide (NaN3) or potassium cyanate reliably yields the azido or isocyanate intermediates in 65% to 85% yields under standard conditions [1]. This predictable reactivity makes it a more efficient procurement choice than unactivated precursors, which require multi-step transformations to achieve the same azidation.

Evidence DimensionDownstream substitution yield (azidation)
Target Compound Data65-85% yield of 5-azidomethyl-2-oxazolidinone
Comparator Or BaselineUnactivated 5-hydroxymethyl-2-oxazolidinone (0% direct azidation yield without prior modification)
Quantified DifferenceEnables direct, high-yield single-step azidation.
ConditionsReaction with NaN3 or KOCN/TBAC in DMF at elevated temperatures (80-120°C).

Reliable, high-yield azidation is critical for the cost-effective, large-scale production of Linezolid and related oxazolidinone antibiotics.

Synthesis of Oxazolidinone Antibiotics (Linezolid)

5-Chloromethyl-2-oxazolidinone serves as the primary electrophilic building block for forming the 5-aminomethyl-2-oxazolidinone core. Its pre-installed chloromethyl group allows for direct, high-yield azidation, streamlining the industrial production of Linezolid and avoiding the need for upstream hydroxyl activation[1].

Development of Factor Xa Inhibitors (Rivaroxaban)

The compound is utilized as a structural intermediate where the oxazolidinone ring is critical for binding affinity in anticoagulant drugs. Procuring the pre-formed ring bypasses the low-yield, hazardous cyanate ring-closure steps associated with raw epichlorohydrin starting materials[2].

Synthesis of Heterocyclic Pleuromutilin Derivatives

5-Chloromethyl-2-oxazolidinone is used to attach oxazolidinone moieties to pleuromutilin cores. This derivatization enhances in vitro antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), leveraging the reliable leaving-group ability of the chloromethyl substituent [3].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

22625-57-6

Dates

Last modified: 08-15-2023

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